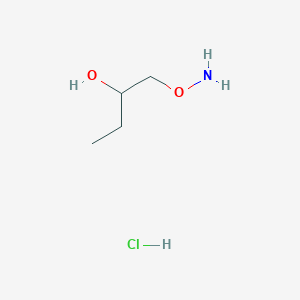

1-Aminooxybutan-2-ol;hydrochloride

Description

Contextualization within Aminooxy Compounds and Amino Alcohol Chemistry

The chemical nature of 1-Aminooxybutan-2-ol;hydrochloride is best understood by examining its constituent functional groups. It belongs to the classes of aminooxy compounds and amino alcohols, both of which are significant in their own right.

Amino Alcohols: These are organic compounds that contain both an amine and a hydroxyl (alcohol) functional group. alfa-chemistry.comwikipedia.org This dual functionality means they can exhibit the chemical reactivity of both amines and alcohols. alfa-chemistry.com Amino alcohols are prevalent in biochemistry, with the amino acids serine and hydroxyproline (B1673980) being notable examples. wikipedia.org Their derivatives are widely studied and have been found in numerous natural products and approved pharmaceuticals. wikipedia.orgnih.gov In synthetic chemistry, chiral amino alcohols are particularly valuable as ligands and auxiliaries in asymmetric catalysis, helping to control the stereochemical outcome of reactions. alfa-chemistry.comalfa-chemistry.com The synthesis of amino alcohols can be achieved through various methods, including the reaction of amines with epoxides or the reduction of amino acids. wikipedia.orgacs.org

Aminooxy Compounds: The defining feature of these molecules is the -ONH₂ group. The presence of an oxygen atom adjacent to the nitrogen enhances the nucleophilicity of the amino group, a phenomenon known as the alpha effect. nih.gov This makes aminooxy compounds highly reactive towards aldehydes and ketones, with which they form stable oxime linkages. nih.goviris-biotech.deacs.org This specific and reliable reaction, often termed "aminooxy click chemistry," is a cornerstone of bioconjugation and chemical ligation techniques. nih.govacs.orgacs.org

This compound merges these two worlds. The amino alcohol backbone provides a specific stereochemical and structural framework, while the aminooxy group offers a powerful tool for chemoselective ligation.

Significance as a Hydroxylamine (B1172632) Derivative in Organic Synthesis and Chemical Biology

As a derivative of hydroxylamine (NH₂OH), this compound is part of a broad class of reagents with diverse applications. Hydroxylamine derivatives are utilized in the synthesis of nitrogen-containing compounds and can participate in rearrangements like the rsc.orgrsc.org sigmatropic shift to create complex molecules with both hydroxyl and amino groups. rsc.orgsioc-journal.cn

The most prominent application for aminooxy-containing molecules like this compound is in chemoselective ligation. This refers to the ability to form a covalent bond between two molecules in the presence of other reactive functional groups. The reaction between an aminooxy group and an aldehyde or ketone to form an oxime bond is a prime example of such a ligation. acs.orgthermofisher.com

Key Research Applications:

Bioconjugation: The oxime ligation strategy is widely used to attach molecules to biomolecules like proteins, peptides, and nucleic acids. iris-biotech.deacs.orgnih.gov For instance, a peptide containing an aldehyde can be selectively linked to a molecule bearing an aminooxy group. nih.gov This is crucial for creating tools to study biological processes, such as fluorescently labeling proteins or developing targeted drug delivery systems. core.ac.uk

Peptide and Protein Synthesis: Aminooxy groups can be incorporated into amino acids, allowing for the assembly of large peptide fragments into functional proteins. iris-biotech.de This method provides a controlled way to build complex protein structures that might be difficult to synthesize through traditional methods.

Enzyme Inhibition: The aminooxy moiety is found in inhibitors of various enzymes. For example, derivatives of aminooxy-propionic acid have been developed as potent inhibitors of tryptophan aminotransferase, an enzyme involved in auxin biosynthesis in plants. nih.gov

Material Science and Polymer Chemistry: The principles of chemoselective ligation are also applied in material science for creating functional polymers and modifying surfaces. acs.org

The structure of this compound, with its hydroxyl group, offers an additional site for modification or interaction. This secondary alcohol could be used as a handle for further chemical reactions or could influence the solubility and binding properties of the final conjugate, making it a versatile building block in the design of novel chemical entities for research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminooxybutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-2-4(6)3-7-5;/h4,6H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVZKURUDMRBAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CON)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Aminooxybutan 2 Ol;hydrochloride

Reactivity of the Aminooxy Moiety in Solution and Solid Phase

The aminooxy group (-ONH₂) is a potent nucleophile, and its reactivity is central to the utility of 1-Aminooxybutan-2-ol;hydrochloride in chemical synthesis and bioconjugation.

Nucleophilic Properties and the "Alpha Effect" of Aminooxy Groups

The aminooxy group is a significantly stronger nucleophile than a primary amine of comparable basicity. acs.orgnih.gov This enhanced reactivity is attributed to the "alpha effect," a phenomenon first observed by Jencks and Carriuolo in 1960. acs.orgwikipedia.org The alpha effect describes the increased nucleophilicity of an atom due to the presence of an adjacent (alpha) atom that possesses lone pair electrons, in this case, the oxygen atom next to the nucleophilic nitrogen. wikipedia.orgillinois.edu

Several theories have been proposed to explain the alpha effect, including:

Ground-state destabilization: Repulsion between the lone pairs on the adjacent nitrogen and oxygen atoms raises the energy of the highest occupied molecular orbital (HOMO), making the electrons more available for reaction. wikipedia.org

Transition-state stabilization: The adjacent lone pair can stabilize the developing positive charge in the transition state.

Solvent effects: The solvation of the nucleophile can play a crucial role, and some studies suggest the alpha effect is a manifestation of solvent interactions. illinois.edu

Regardless of its precise origin, the alpha effect makes the aminooxy group of this compound exceptionally reactive toward electrophiles, particularly carbonyls. wikipedia.orgmasterorganicchemistry.com

Formation of N-Oxyamide Linkages

In addition to reacting with aldehydes and ketones, the aminooxy moiety can also react with activated carboxylic acid derivatives, such as acyl chlorides or activated esters, to form N-oxyamide bonds (-CO-NH-O-). nih.govresearchgate.net This reaction leverages the high nucleophilicity of the aminooxy group. nih.gov N-oxyamide bonds are of interest because they are resistant to chemical and enzymatic hydrolysis, making them stable mimics of natural peptide bonds. nih.gov This stability has led to their use in the synthesis of novel foldamers, glycopeptides, and oligonucleotide mimics. nih.govresearchgate.net

Reactivity of the Secondary Alcohol Functionality

The secondary alcohol group (-CH(OH)) in this compound is a second site of reactivity within the molecule. The covalent bonds of this functional group are polarized due to the high electronegativity of oxygen, making the oxygen atom electron-rich and the attached carbon and hydrogen atoms electrophilic. msu.edu

While the aminooxy group is the more potent nucleophile, the secondary alcohol can participate in a range of characteristic alcohol reactions, including:

Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides) under appropriate conditions to form esters.

Etherification: For example, through a Williamson ether synthesis where the alcohol is first deprotonated to form an alkoxide.

Oxidation: Secondary alcohols can be oxidized to ketones using various oxidizing agents. libretexts.org This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, forming a carbon-oxygen double bond. libretexts.org

Nucleophilic Substitution: The hydroxyl group is a poor leaving group, but it can be protonated under acidic conditions to form an alkyloxonium ion (-OH₂⁺). msu.edulibretexts.org This creates a good leaving group (water), allowing for Sₙ1 or Sₙ2 substitution reactions with nucleophiles like halide ions. msu.edulibretexts.org

Dehydration: Under strong acid catalysis and heat, the alcohol can be dehydrated (eliminate water) to form an alkene. libretexts.orgacs.org

The chemoselectivity between the aminooxy and secondary alcohol groups is a key consideration. Due to the alpha effect, the aminooxy group is substantially more nucleophilic and will preferentially react with electrophiles like aldehydes and ketones under mild, near-neutral, or slightly acidic conditions. masterorganicchemistry.com Reactions involving the secondary alcohol typically require more forcing conditions or specific reagents, such as strong acids or bases, allowing for selective functionalization of the molecule.

Selective Derivatization of the Hydroxyl Group

The selective derivatization of the hydroxyl group in this compound, in the presence of the nucleophilic aminooxy group, presents a significant synthetic challenge. Achieving high chemoselectivity for O-functionalization over N-functionalization is paramount. The strategy for this selection often hinges on the manipulation of reaction conditions to modulate the relative nucleophilicity of the oxygen and nitrogen atoms.

Given that the compound is a hydrochloride salt, the aminooxy group is protonated, which significantly diminishes its nucleophilicity. This inherent protection of the amino function under acidic or neutral conditions provides a direct pathway for the selective derivatization of the hydroxyl group.

Common derivatization reactions for hydroxyl groups include acylation and silylation.

O-Acylation:

Under acidic conditions, the aminooxy group exists as the corresponding ammonium (B1175870) salt, rendering it unreactive towards acylating agents. This allows for the selective acylation of the hydroxyl group to form the corresponding ester. A variety of acylating agents can be employed, such as acyl chlorides or carboxylic anhydrides, often in the presence of a non-nucleophilic base to neutralize the liberated acid. nih.gov

A typical reaction scheme would involve the treatment of this compound with an acyl chloride (e.g., acetyl chloride or benzoyl chloride) in an inert solvent. The reaction can be facilitated by a Brønsted acid or a Lewis acid catalyst.

| Acylating Agent | Catalyst/Conditions | Expected Product |

| Acetyl Chloride | Pyridine, CH₂Cl₂ | 1-(Aminooxy)butan-2-yl acetate (B1210297) |

| Acetic Anhydride | H₂SO₄ (catalytic) | 1-(Aminooxy)butan-2-yl acetate |

| Benzoyl Chloride | Triethylamine, THF | 1-(Aminooxy)butan-2-yl benzoate |

O-Silylation:

Similarly, the selective silylation of the hydroxyl group can be achieved. Silyl (B83357) ethers are common protecting groups for alcohols. Reagents such as tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl) are frequently used in the presence of a base like imidazole (B134444) or triethylamine. The steric hindrance of the silylating agent and the reaction conditions can be tuned to favor the O-silylation. researchgate.net

| Silylating Agent | Base | Solvent | Expected Product |

| TBDMSCl | Imidazole | DMF | 1-(Aminooxy)-2-(tert-butyldimethylsilyloxy)butane |

| TESCl | Triethylamine | CH₂Cl₂ | 1-(Aminooxy)-2-(triethylsilyloxy)butane |

The general principle for achieving selective O-derivatization relies on the deactivation of the aminooxy group through protonation, thus allowing the less nucleophilic hydroxyl group to react.

Intramolecular Cyclization Reactions Involving the Alcohol and Aminooxy Groups

The bifunctional nature of 1-Aminooxybutan-2-ol allows it to undergo intramolecular cyclization reactions to form heterocyclic ring systems. These reactions are of significant interest as they provide a route to substituted 1,2-oxazinanes, which are important structural motifs in medicinal chemistry.

Intramolecular cyclization can be induced by activating either the hydroxyl or the aminooxy group. A common strategy involves the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic attack by the aminooxy nitrogen. This process is a type of intramolecular nucleophilic substitution.

For instance, treatment of 1-Aminooxybutan-2-ol with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base would convert the hydroxyl group into a tosylate or mesylate. Subsequent treatment with a base can deprotonate the aminooxy group, initiating an intramolecular S(_N)2 reaction to form a six-membered tetrahydro-1,2-oxazine ring.

Alternatively, under acidic conditions, the hydroxyl group can be protonated and eliminated as water, forming a carbocation. However, this is more likely with tertiary alcohols and less favorable for a secondary alcohol.

A more direct approach to forming the oxazinane ring is through aza-Michael addition pathways, though this would require a different substrate architecture than 1-Aminooxybutan-2-ol itself. However, the principle of intramolecular cyclization of an aminooxy alcohol is a valid synthetic strategy for forming tetrahydro-1,2-oxazines. rsc.org

| Activating Agent for -OH | Base | Expected Intermediate | Final Product |

| Tosyl Chloride | Pyridine | 1-(Aminooxy)butan-2-yl 4-methylbenzenesulfonate | Tetrahydro-5-ethyl-1,2-oxazine |

| Mesyl Chloride | Triethylamine | 1-(Aminooxy)butan-2-yl methanesulfonate | Tetrahydro-5-ethyl-1,2-oxazine |

The intramolecular cyclization of a chiral substrate like 1-Aminooxybutan-2-ol to form a tetrahydro-1,2-oxazine introduces a second stereocenter in the product. The stereochemical outcome of this reaction is of great importance, particularly in the synthesis of enantiomerically pure compounds.

If the cyclization proceeds via an S(_N)2 mechanism, it will occur with an inversion of configuration at the carbon atom bearing the leaving group (the C2 position of the butanol backbone). Therefore, the stereochemistry of the starting material will directly control the stereochemistry of the resulting cyclic product.

For example, if the starting material is (S)-1-Aminooxybutan-2-ol, the intramolecular S(_N)2 cyclization will lead to the formation of (R)-tetrahydro-5-ethyl-1,2-oxazine. Conversely, the (R)-enantiomer of the starting material would yield the (S)-enantiomer of the product. This stereospecificity is a powerful tool in asymmetric synthesis. chemistryviews.orgnih.gov

The stereochemical integrity of the process is highly dependent on the reaction conditions. Any conditions that favor an S(_N)1-type mechanism, such as the formation of a carbocation intermediate, could lead to racemization and a loss of stereochemical control. Therefore, reaction conditions are typically chosen to favor the S(_N)2 pathway.

Strategic Applications of 1 Aminooxybutan 2 Ol;hydrochloride in Organic Synthesis and Chemical Biology

Role as a Chiral Building Block in Asymmetric Synthesis

The field of asymmetric synthesis focuses on the stereochemically controlled preparation of chiral molecules. nih.gov A key strategy in this area is the use of the "chiral pool," which comprises readily available, enantiomerically pure compounds from natural sources like amino acids and sugars. wikipedia.orgsemanticscholar.org These molecules serve as starting materials, embedding their chirality into the final target molecule. semanticscholar.orgbccollegeasansol.ac.in

1-Aminooxybutan-2-ol;hydrochloride is a chiral molecule, with a stereocenter at the second carbon position where the hydroxyl group is attached. This inherent chirality makes it a valuable potential building block for asymmetric synthesis. When used as a substrate, the existing stereocenter can influence the stereochemical outcome of subsequent reactions, a process known as substrate-controlled asymmetric induction. semanticscholar.orguvic.ca This approach is a cornerstone for establishing new stereocenters in a predictable manner during the synthesis of complex natural products and pharmaceuticals. nih.govsemanticscholar.org By incorporating a fragment like 1-aminooxybutan-2-ol, chemists can introduce both specific functional groups and a defined stereochemical center into a target structure.

Utilization as a Reagent for Chemoselective Ligation and Functionalization

Chemoselective ligation refers to reactions that form a covalent bond between two molecules in a highly selective manner, even in the presence of other reactive functional groups. acs.org The reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime bond is a prime example of such a transformation. nih.govacs.orgrsc.org This reaction is highly reliable due to its mild conditions, high selectivity, and the stability of the resulting oxime linkage, making it a powerful tool in both synthetic chemistry and chemical biology. rsc.orgiris-biotech.de

This compound possesses the crucial aminooxy moiety, positioning it as an ideal reagent for oxime ligation. This functionality allows it to selectively target and react with molecules containing aldehyde or ketone groups. The presence of a hydroxyl group on the butanol backbone provides an additional site for further chemical modification or can be used to tune the solubility of the resulting conjugate.

| Application | Reactive Group | Resulting Bond | Key Advantages |

| Chemoselective Ligation | Aminooxy (-ONH₂) | Oxime (-O-N=C) | High selectivity, stable bond, mild reaction conditions. rsc.org |

| Bioconjugation | Aminooxy (-ONH₂) | Oxime (-O-N=C) | Bioorthogonal, can be used in aqueous media to label biomolecules. nih.govacs.org |

| Analytical Derivatization | Aminooxy (-ONH₂) | Oxime (-O-N=C) | Tags carbonyls to improve chromatographic separation and detection sensitivity. nih.govddtjournal.com |

Bioconjugation is the process of linking biomolecules, such as proteins or nucleic acids, to other molecules, like fluorescent dyes or drugs. Oxime ligation is a widely used bioconjugation strategy because it is bioorthogonal, meaning it proceeds within a biological environment without interfering with native cellular processes. nih.gov Aminooxy-functionalized reagents can be used to label biomolecules that have been modified to contain an aldehyde or ketone. nih.govbiotium.com

This compound serves as a bifunctional linker in this context. Its aminooxy group can react with a carbonyl-tagged biomolecule to form a stable conjugate. This strategy is employed to create molecular probes for detecting post-translational modifications, for the fluorescent labeling of cells, and for attaching molecules to polymer supports. acs.orgacs.orgnih.gov For instance, an aminooxy-functionalized fluorescent probe can label DNA-lipid complexes without compromising biological function, highlighting the gentle and selective nature of this chemical approach. nih.gov The butanol portion of the molecule acts as a simple, hydrophilic spacer.

In analytical chemistry, particularly in chromatography, derivatization is a technique used to modify an analyte to make it more suitable for analysis. ddtjournal.com Carbonyl compounds are often derivatized to improve their volatility for gas chromatography (GC) or to enhance their ionization efficiency for mass spectrometry (MS). ddtjournal.comresearchgate.net

Hydroxylamine-containing reagents, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), are commonly used to derivatize aldehydes and ketones. nih.govnih.gov The reaction forms a stable oxime derivative that is more amenable to GC/MS analysis. researchgate.netnih.gov this compound functions on the same principle. It can react with carbonyl-containing analytes, converting them into oxime derivatives. This "tagging" alters the analyte's chemical properties, typically improving peak shape, enhancing separation from other compounds, and increasing detection sensitivity. ddtjournal.com

Precursor in the Synthesis of Complex Molecules and Heterocycles

Heterocycles—cyclic compounds containing atoms of at least two different elements in the ring—are core structures in a vast number of pharmaceuticals and natural products. rsc.org Aminoalcohols are well-established precursors for the synthesis of certain N- and O-containing heterocycles, such as oxazolines. wmich.eduorganic-chemistry.org These syntheses often involve the cyclization of the amino and alcohol functionalities with a third component. organic-chemistry.org

As an aminooxy alcohol, this compound is a promising precursor for building more complex molecular frameworks. The aminooxy and hydroxyl groups can participate in cyclization reactions to form novel heterocyclic systems. wmich.edu Furthermore, its bifunctional nature allows it to act as a linchpin, connecting two different molecular fragments. The aminooxy group can be reacted first via oxime ligation, leaving the hydroxyl group available for subsequent reactions like esterification or etherification, thereby enabling the stepwise construction of elaborate molecules. researchgate.net

Application in Diversity-Oriented Synthesis (DOS) Protocols

Diversity-oriented synthesis (DOS) is a powerful strategy used to efficiently generate large collections of structurally diverse small molecules. cam.ac.uk Unlike target-oriented synthesis, which aims to make one specific molecule, DOS explores chemical space by creating libraries of compounds with varied scaffolds, functional groups, and stereochemistry. cam.ac.uk A key tactic in DOS is the use of bifunctional or multifunctional building blocks that can be elaborated in several directions. nih.govpnas.orgrsc.org

This compound is an excellent candidate for a bifunctional building block in DOS. nih.govnih.gov It possesses two distinct points of reactivity: the aminooxy group and the hydroxyl group. A DOS workflow could involve reacting the aminooxy terminus with a library of different aldehydes and ketones, followed by reacting the hydroxyl terminus with a library of different carboxylic acids (to form esters) or other electrophiles. This approach allows for the rapid assembly of a large and structurally diverse library of compounds from a single, chiral starting material, which is a core principle of efficient drug discovery and chemical biology research. cam.ac.ukpnas.org

Advanced Spectroscopic and Analytical Characterization of 1 Aminooxybutan 2 Ol;hydrochloride and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of organic molecules, including 1-Aminooxybutan-2-ol;hydrochloride. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum of a related compound, 2-methylpropan-1-ol, distinct peaks are observed for different proton environments. For instance, the hydroxyl proton (-OH) typically appears as a singlet, while the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons exhibit splitting patterns (e.g., doublets, multiplets) depending on the number of neighboring protons. youtube.com This principle of integration and splitting patterns is fundamental to piecing together the structure of this compound. youtube.comyoutube.comyoutube.com For example, the protons on the carbon bearing the hydroxyl group in adamantan-2-ol give a distinct peak, while other protons are concentrated in a different region of the spectrum. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their local electronic environment. For instance, in propan-2-ol, the two equivalent methyl carbons produce a single signal, while the carbon bonded to the hydroxyl group gives a separate signal. docbrown.info This allows for the determination of the number of non-equivalent carbons in the molecule. The analysis of acetonide derivatives of 1,3-diols using ¹³C NMR can effectively determine the relative stereochemistry of alcohol pairs. univ-lemans.fr Furthermore, computational methods like the GIAO method can be used to calculate NMR shielding tensors, which correlate well with experimental chemical shifts and aid in the assignment of absolute stereochemistry. rsc.org

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H₂ | ~3.8 - 4.2 | ~70 - 75 |

| C2-H | ~3.9 - 4.3 | ~65 - 70 |

| C3-H₂ | ~1.5 - 1.9 | ~25 - 30 |

| C4-H₃ | ~0.9 - 1.2 | ~10 - 15 |

| O-H | Broad singlet | - |

| N-H₃⁺ | Broad singlet | - |

| Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of this compound by providing a highly accurate mass measurement. This precision allows for the confident assignment of a molecular formula.

The fragmentation pathways of the molecule under mass spectrometric conditions can be analyzed to further confirm its structure. For aminooxy compounds, characteristic fragmentation patterns can be observed. For example, Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) has been used to study the reaction kinetics of aminooxy compounds, indicating that these molecules can be readily analyzed and their fragmentation studied. researchgate.net The analysis of fragmentation patterns helps in identifying key structural motifs within the molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that is unique to its structure. Specific functional groups absorb infrared radiation at distinct frequencies, allowing for their identification.

For this compound, the IR spectrum would be expected to show several key absorption bands:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and broadened by hydrogen bonding. docbrown.infodocbrown.info

N-H stretching vibrations from the ammonium (B1175870) group, typically appearing in the range of 3000-3300 cm⁻¹.

C-H stretching vibrations from the alkyl chain, usually observed between 2850-3000 cm⁻¹. naturalspublishing.com

C-O stretching vibrations, which are typically found in the 1000-1300 cm⁻¹ region. naturalspublishing.com

N-O stretching vibrations, which have been identified in related aminooxy compounds. nih.gov

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that are highly specific to the molecule as a whole. docbrown.infodocbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretching | 3200-3600 | Broad, Strong |

| N-H (ammonium) | Stretching | 3000-3300 | Medium-Strong |

| C-H (alkane) | Stretching | 2850-3000 | Medium-Strong |

| C-O (alcohol) | Stretching | 1000-1300 | Strong |

| N-O | Stretching | ~1065-1327 | Medium |

| Note: These are general ranges and the exact positions and intensities can be influenced by the molecular environment and experimental conditions. nih.gov |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration and preferred conformation in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of all atoms. nih.gov

Computational and Theoretical Investigations of 1 Aminooxybutan 2 Ol;hydrochloride

Quantum Chemical Calculations (e.g., DFT, MP2, coupled-cluster methods)

Quantum chemical calculations are fundamental for determining the electronic structure and energetic properties of a molecule. Methods like Density Functional Theory (DFT) offer a good balance between accuracy and computational cost for molecules of this size, while more computationally intensive methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster methods can provide higher accuracy for energy calculations.

The presence of multiple rotatable single bonds in 1-Aminooxybutan-2-ol results in a complex potential energy surface with numerous possible conformations. Geometry optimization is the process of finding the spatial arrangement of atoms that corresponds to a minimum energy, known as a stable conformer.

For a molecule like 1-Aminooxybutan-2-ol, key conformational variables include the dihedral angles along the C-C-C-O and C-C-O-N backbones. Studies on related butanol isomers have shown that the potential energy varies significantly with the torsion angle of the C-C bond, leading to distinct staggered and eclipsed forms, as well as gauche and anti arrangements. wolfram.com The analysis of butanol derivatives often reveals bimodal distributions corresponding to bent and linear geometries of the molecular skeleton. nih.govacs.org

A critical feature of 1-Aminooxybutan-2-ol is its potential to form an intramolecular hydrogen bond between the hydroxyl (-OH) group as a donor and the nitrogen or oxygen atom of the aminooxy (-ONH₂) group as an acceptor. acs.org The formation of such a bond creates a quasi-cyclic structure, which can significantly stabilize a particular conformation over others where the functional groups are extended. nih.gov The stability of this intramolecular bond versus intermolecular hydrogen bonds with a solvent is a key factor determining the predominant conformation in solution. nih.govub.edu Computational studies on γ-amino alcohols have demonstrated that intramolecular hydrogen bonds restrict conformational mobility, leading to observable effects such as distinct NMR chemical shifts for diastereotopic protons. doi.org DFT calculations would be essential to quantify the energy difference between the "closed" (intramolecularly hydrogen-bonded) and "open" (extended) conformers.

Table 1: Illustrative Calculated Relative Energies for Conformers of 1-Aminooxybutan-2-ol This table presents hypothetical data that would be expected from DFT (e.g., B3LYP/6-31G) calculations to illustrate the energetic differences between plausible conformers.*

| Conformer | Description | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···N) |

|---|---|---|---|---|

| Conformer A (Global Minimum) | Folded, quasi-six-membered ring | gauche (~60°) | 0.00 | Yes (Strong) |

| Conformer B | Extended, anti-conformation | anti (~180°) | 2.5 | No |

| Conformer C | Partially folded | gauche (~-60°) | 1.8 | No |

Quantum chemical calculations are powerful tools for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition state structures and the calculation of activation energies. e3s-conferences.org For 1-Aminooxybutan-2-ol, several reaction types could be investigated.

One important reaction is the formation of oximes, where the nucleophilic aminooxy group reacts with aldehydes or ketones. louisville.edunih.gov Computational studies can elucidate the mechanism, which typically involves nucleophilic attack on the carbonyl carbon followed by a dehydration step. nih.gov The transition state for such reactions can be located, and its energy determines the reaction rate.

Another area of investigation is the mechanism of formation of 1-Aminooxybutan-2-ol itself. For instance, computational studies have been used to delineate the complex mechanisms of reactions between β-amino alcohols and reagents like thionyl chloride, revealing the feasibility of different pathways and intermediates. cdnsciencepub.com By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed, providing insights into reaction feasibility and selectivity. e3s-conferences.orgresearchgate.net

Table 2: Illustrative Calculated Energies for a Hypothetical Reaction Pathway (Oximation) This table presents hypothetical data for the reaction of 1-Aminooxybutan-2-ol with formaldehyde, as would be determined by DFT calculations, to illustrate a reaction energy profile.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 1-Aminooxybutan-2-ol + Formaldehyde | 0.0 |

| Transition State 1 (TS1) | N-C bond formation | +15.2 |

| Intermediate | Tetrahedral addition product | -5.8 |

| Transition State 2 (TS2) | Water elimination | +10.5 |

| Products | Oxime product + Water | -12.0 |

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations identify static energy minima, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can sample a wide range of molecular conformations in a simulated environment, such as in a solvent like water. ub.edu This is particularly important for flexible molecules like 1-Aminooxybutan-2-ol, where entropy and solvent interactions play a large role in determining the conformational ensemble. nih.gov

An MD simulation would reveal the stability of the intramolecular hydrogen bond in a protic solvent. It would allow for the observation of the dynamic equilibrium between the "closed" hydrogen-bonded state and the "open" state where the functional groups form hydrogen bonds with surrounding water molecules. nih.gov The simulation trajectory provides a statistical distribution of conformers, which can be clustered to identify the most populated conformational states and the timescales of transitions between them. Such simulations have been used to study butanol isomers and other ether alcohols, revealing how molecular geometry influences the formation of supramolecular clusters through hydrogen bonding. nih.govacs.orgmdpi.com

Table 3: Illustrative Results from a Hypothetical MD Simulation of 1-Aminooxybutan-2-ol in Water This table illustrates the kind of data obtainable from a 100 ns MD simulation, showing the relative populations of the main conformational families.

| Conformational Cluster | Description | Population (%) | Average H-Bond Lifetime (ps) |

|---|---|---|---|

| Cluster 1 | Intramolecular H-bonded | 45% | 50.2 |

| Cluster 2 | Extended (anti) | 35% | N/A |

| Cluster 3 | Gauche (non-H-bonded) | 15% | N/A |

| Cluster 4 | Other transient states | 5% | <10 |

Quantitative Structure-Reactivity Relationships (QSAR) Derivations from Theoretical Data

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. ajol.info Theoretical descriptors, calculated using quantum chemistry, are frequently used in QSAR modeling.

For a series of analogues of 1-Aminooxybutan-2-ol, a QSAR study could be performed to guide the design of more potent compounds for a specific biological target. First, the geometry of each analogue would be optimized. Then, a wide range of molecular descriptors would be calculated, including:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic partial charges.

Topological Descriptors: Molecular connectivity indices, shape indices.

Quantum-Chemical Descriptors: Total energy, heat of formation, polarizability.

These descriptors would then be correlated with an experimentally measured activity (e.g., the 50% inhibitory concentration, IC₅₀) using statistical methods like multiple linear regression (MLR). researchgate.net Such studies have been successfully applied to aliphatic alcohols and amines to predict their toxicity. ajol.info The resulting QSAR model can identify the key molecular properties that drive activity and can be used to predict the activity of new, unsynthesized compounds. nih.gov

Table 4: Illustrative Data for a Hypothetical QSAR Study on Aminooxybutanol Derivatives This table shows a hypothetical dataset for a QSAR analysis, linking calculated descriptors to a biological activity (pIC₅₀ = -log(IC₅₀)).

| Compound | R-group | LogP (Calculated) | Dipole Moment (Debye) | HOMO Energy (eV) | Experimental pIC₅₀ |

|---|---|---|---|---|---|

| 1-Aminooxybutan-2-ol | -CH₂CH₃ | 0.25 | 2.1 | -9.5 | 5.1 |

| Derivative 1 | -CH₃ | -0.15 | 2.3 | -9.6 | 4.8 |

| Derivative 2 | -CH(CH₃)₂ | 0.60 | 2.0 | -9.4 | 5.5 |

| Derivative 3 | -C(CH₃)₃ | 1.10 | 1.9 | -9.3 | 5.9 |

In Silico Pharmacodynamic Profiling and Target Prediction for Related Scaffolds

In silico target prediction, also known as "target fishing" or "inverse docking," is a computational strategy used to identify potential protein targets for a given small molecule. nih.gov The optimized 3D structure of 1-Aminooxybutan-2-ol could be used as a query to screen against large databases of protein structures (like the Protein Data Bank). This process docks the molecule into the binding sites of thousands of proteins and calculates a binding score for each. nih.gov High-ranking hits suggest potential protein targets, which can then be validated experimentally. This approach has been successfully used to identify the targets of amino alcohol-containing compounds, such as predicting glycogen (B147801) phosphorylase as a target for a set of active amino alcohols. frontiersin.orgresearchgate.net

The 1-aminooxybutan-2-ol scaffold is a type of bifunctional molecule, containing both hydrogen-bond donor and acceptor groups. nih.gov Such scaffolds are valuable in drug discovery. nih.govacs.org Furthermore, the aminooxy group is a particularly useful functional handle for "click chemistry" and bioconjugation, allowing it to be readily linked to other molecules or biomolecules to create probes or more complex drugs. acs.org Computational profiling can help predict how modifications at either the hydroxyl or aminooxy end of the molecule might alter its target profile and pharmacodynamic properties.

Table 5: Illustrative Output from a Hypothetical In Silico Target Fishing Screen for 1-Aminooxybutan-2-ol This table presents a hypothetical list of potential protein targets identified for the 1-aminooxybutan-2-ol scaffold, ranked by docking score.

| Potential Protein Target | Protein Class | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Kinase X | Protein Kinase | -8.5 | H-bond with hinge region, hydrophobic interactions |

| Protease Y | Cysteine Protease | -8.1 | H-bond with catalytic dyad |

| Dehydrogenase Z | Oxidoreductase | -7.9 | H-bond with NAD+ cofactor and active site residues |

| GPCR A | G-Protein Coupled Receptor | -7.5 | Salt bridge with Asp, H-bond with Ser |

Emerging Research Directions and Future Perspectives for 1 Aminooxybutan 2 Ol;hydrochloride

Development of Innovative Synthetic Methodologies for Enhanced Efficiency

The synthesis of alkoxyamine hydrochlorides, such as 1-aminooxybutan-2-ol;hydrochloride, is an area of active research, with a focus on developing more efficient and rapid methods. Traditional routes often involve the reaction of alkyl bromides with N-hydroxyphthalimide or N-hydroxysuccinimide, followed by treatment with hydrazine (B178648) and HCl. nih.gov However, this approach can be slow and utilizes hazardous reagents like hydrazine. nih.gov

A significant advancement is the use of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). This method allows for the synthesis of alkoxyamine hydrochlorides from alkyl bromides in high yield and at a faster rate, typically requiring 1 to 2 hours at 50°C in DMF. nih.gov A key advantage of this methodology is the avoidance of hydrazine, as the Boc protecting groups are easily removed under acidic conditions. nih.gov

Another prominent strategy for synthesizing alkoxyamines involves the trapping of carbon-centered radicals with nitroxides. chimia.ch Various methods exist to generate these C-radicals. One of the most versatile and mild techniques is Atom Transfer Radical Addition (ATRA). chimia.ch This method utilizes the reaction of alkyl halides with nitroxides in the presence of a copper(I) salt and a ligand. chimia.ch The efficiency of ATRA can be significantly improved by the addition of elemental copper, which reduces the buildup of copper(II) species and allows for the use of catalytic amounts of the copper salt and ligand. cmu.edu This approach has proven effective for preparing a wide range of alkoxyamines with different functional groups in high yields (70-95%). cmu.edu

Other methods for generating C-radicals for alkoxyamine synthesis include:

Thermal or photochemical decomposition of radical initiators like azo-isobutyronitrile (B3153725) (AIBN). chimia.ch

The use of silyl (B83357) radicals, generated from tris(trimethylsilyl)silane, to abstract halogen atoms from alkyl halides. This method avoids toxic reagents like hydrazine and tin hydride. acs.org

Copper-catalyzed decomposition of t-butyl hydroperoxide in the presence of nitroxides. chimia.ch

These innovative synthetic methodologies offer significant improvements in terms of efficiency, safety, and the ability to incorporate various functional groups into the alkoxyamine structure.

Exploration of Novel Reactivity and Cascade Reactions

The reactivity of alkoxyamines, including this compound, is largely dictated by the nature of the N-O and C-O bonds. Nitroxides, the parent compounds of alkoxyamines, can be oxidized to oxoammonium salts or reduced to hydroxylamine (B1172632) anions, enabling them to act as oxidants or reductants. nih.gov This versatility extends to alkoxyamines, which can participate in a variety of chemical transformations.

A key feature of many alkoxyamines is the thermally induced homolysis of the C-O bond, which generates a stable nitroxide radical and a reactive carbon-centered radical. nih.govrsc.org This property is fundamental to their application in nitroxide-mediated polymerization (NMP). rsc.org The rate of this homolysis is dependent on the bond dissociation energy (BDE) of the C-ON bond. rsc.org

Recent research has explored the activation of alkoxyamines through chemical oxidation or photo-induced hydrogen transfer, leading to cleavage of the C-ON bond at room temperature. rsc.organu.edu.au This allows for the controlled generation of nitroxide radicals under mild conditions. rsc.org

Alkoxyamine hydrochlorides are valuable reagents in organic synthesis, particularly for the formation of alkoxyimino derivatives through condensation with ketones or aldehydes. nih.gov This reaction provides a powerful tool for introducing a heteroatom, specifically nitrogen, into organic molecules. nih.gov Furthermore, the ability of nitroxides to selectively react with transient radicals makes them useful for terminating radical cascade reactions by forming alkoxyamines. nih.gov The resulting alkoxyamines can then be used to generate C-radicals for further transformations. nih.gov For instance, intramolecular substitutions with hydroxylamine nucleophiles have been reported, where 4-(aminooxy)butan-1-ol cyclizes to form an N-protected 1,2-oxazinane (B1295428) upon treatment with benzenesulfonyl chloride. researchgate.net

Integration into Advanced Materials Science Applications

The unique properties of alkoxyamines, stemming from the reversible cleavage of the C-ON bond, have led to their extensive use in materials science, particularly in the field of polymer chemistry. chimia.chnih.gov Nitroxide-mediated polymerization (NMP) is a controlled/"living" radical polymerization technique that utilizes alkoxyamines as unimolecular initiators. chimia.chcmu.edu This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. cmu.edu

The ability to tailor the structure of the alkoxyamine initiator provides a means to control the polymerization of various vinyl monomers. cmu.edu For example, alkoxyamines with specific functional groups can be used to attach polymers to surfaces or to create block copolymers with unique architectures and properties. acs.org

Beyond polymerization, the redox properties of the nitroxide moiety are being explored for applications in advanced materials. nih.gov The ability to switch between the nitroxide, oxoammonium, and hydroxylamine states opens up possibilities for creating materials with tunable electronic and magnetic properties. nih.gov For instance, the incorporation of alkoxyamines into larger molecular frameworks could lead to the development of novel sensors, data storage materials, or components for organic electronics. chimia.chresearchgate.net Research has been conducted on 1,2-oxazine-containing perylenes with extended conjugation, which exhibit significant charge transfer optical properties, and on the electron transport properties of molecular wires containing 1,2-oxazine units. researchgate.net

Role in High-Throughput Screening Campaigns for Chemical Probe Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large libraries of compounds to identify molecules with desired biological activity. researchgate.net These campaigns aim to discover "hits"—compounds that can be further optimized into chemical probes or lead compounds for drug development. researchgate.net

Small, functionalized molecules like this compound and its derivatives are valuable components of screening libraries. The presence of both an aminooxy and a hydroxyl group provides multiple points for diversification, allowing for the creation of a focused library of related compounds. The aminooxy group, in particular, can readily react with aldehydes and ketones to form stable oxime ethers, a common linkage in medicinal chemistry.

While there is no direct evidence in the provided search results of this compound being used in a specific HTS campaign, the principles of HTS are relevant to its potential applications. HTS assays are designed to be robust, sensitive, and suitable for automation, often using multi-well plate formats. researchgate.netfrontiersin.org The identification of initial hits is followed by a series of validation and counter-assays to confirm their activity and rule out non-specific effects. frontiersin.org The structural motifs present in this compound make it a plausible candidate for inclusion in screening libraries aimed at a variety of biological targets. The development of efficient synthetic routes for this compound and its analogs would further enhance its utility in generating diverse chemical libraries for HTS. researchgate.net

Predictive Design of Functionalized Derivatives through Advanced Computational Chemistry

Advanced computational chemistry methods are increasingly being used to predict the properties and reactivity of molecules, guiding the design of new functionalized derivatives. researchgate.net In the context of alkoxyamines like this compound, computational tools can provide valuable insights into several key areas.

Density Functional Theory (DFT) calculations, for example, can be used to determine the bond dissociation energies (BDEs) of the C-ON bond. anu.edu.au This information is crucial for predicting the thermal stability of alkoxyamines and their suitability as initiators in NMP. rsc.organu.edu.au By systematically modifying the structure of the alkoxyamine and calculating the corresponding BDE, researchers can design derivatives with tailored initiation kinetics.

Computational methods are also employed to study reaction pathways and mechanisms. anu.edu.au For instance, DFT calculations have been used to investigate the mechanisms of alkoxyamine decay and nitroxide generation, providing a deeper understanding of their reactivity. anu.edu.au This knowledge can be leveraged to design novel cascade reactions or to optimize existing synthetic procedures.

Furthermore, computational analysis can predict the physicochemical properties of molecules, such as their structure, dynamics, and electronic properties. researchgate.net Techniques like Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis can be used to understand the electronic structure and bonding in detail. researchgate.net For derivatives of this compound, these methods could be used to predict how different functional groups would influence the molecule's conformation, polarity, and reactivity. This predictive capability is invaluable for designing derivatives with specific properties for applications in materials science or as chemical probes.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Aminooxybutan-2-ol hydrochloride with high purity?

To synthesize 1-Aminooxybutan-2-ol hydrochloride, prioritize controlled reaction parameters:

- Temperature : Maintain 0–5°C during the aminoxylation step to minimize side reactions.

- Solvents : Use anhydrous methanol or ethanol to reduce hydrolysis of intermediates.

- Catalysts : Employ stoichiometric hydrochloric acid to protonate the aminooxy group and facilitate crystallization.

Post-synthesis, purify via recrystallization in ethanol/water mixtures (1:3 v/v) and validate purity using thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate/glacial acetic acid/water (11:7:2 v/v) .

Q. What analytical techniques are recommended for characterizing 1-Aminooxybutan-2-ol hydrochloride?

- TLC : Use silica gel plates and a mobile phase of chloroform/methanol/ammonia (8:2:0.5 v/v) to assess purity. Visualize under UV (254 nm) or with ninhydrin staining .

- HPLC : Employ a C18 column with a gradient of acetonitrile/0.1% trifluoroacetic acid (5–40% over 20 min) at 220 nm.

- NMR : Confirm structure via -NMR (DO, δ 3.4–3.8 ppm for oxybutanol protons) and -NMR (δ 60–70 ppm for hydroxyl-bearing carbons).

Q. What safety protocols are critical for handling 1-Aminooxybutan-2-ol hydrochloride?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep in airtight containers at 4°C, away from oxidizers.

Refer to GHS Category 2 guidelines for skin/eye irritation and respiratory sensitization, as seen in structurally similar aminooxy compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from bioavailability or metabolic instability:

- Bioavailability : Assess solubility in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell monolayers.

- Metabolism : Incubate with liver microsomes (human/rat) to identify metabolic byproducts via LC-MS.

- Protein Binding : Measure unbound fraction using equilibrium dialysis to correlate free drug levels with activity .

Q. What strategies mitigate batch-to-batch variability in biological activity?

- Purification : Implement preparative HPLC with a C18 column (10–100% acetonitrile gradient) to isolate >99% pure fractions.

- Stability Testing : Store aliquots at -80°C and avoid >3 freeze-thaw cycles to prevent degradation .

- Quality Control : Validate each batch via -NMR and HPLC-ELSD to ensure consistency in polar functional groups .

Q. How can the compound’s mechanism of action be elucidated in enzyme inhibition studies?

- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate concentrations (e.g., 0.1–10 mM) and fixed inhibitor doses. Calculate using nonlinear regression.

- Docking Studies : Use AutoDock Vina to model interactions between the aminooxy group and catalytic residues (e.g., serine hydrolases). Validate with site-directed mutagenesis .

Q. What experimental designs address conflicting data in cytotoxicity assays?

- Dose-Response Curves : Test concentrations from 1 nM–100 µM across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects.

- Controls : Include ROS scavengers (e.g., NAC) to rule out oxidative stress artifacts.

- Time-Course Analysis : Measure viability at 24, 48, and 72 hours to distinguish acute vs. delayed toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.